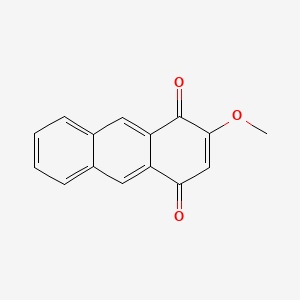
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a propyloxypropylamino group and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative can then be further functionalized to introduce the propyloxypropylamino group and the boronic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura cross-coupling can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for drug development. The thiophene ring and amino group may also contribute to the compound’s biological activity, potentially leading to applications in cancer treatment or antimicrobial therapy.
Industry
Industrially, this compound can be used in the development of advanced materials. Thiophene derivatives are known for their electronic properties, making them suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices .
Mecanismo De Acción
The mechanism of action of (5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The thiophene ring and amino group may also interact with other molecular targets, contributing to the compound’s overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with a thiophene ring.
[5-(Aminomethyl)-2-thienyl]boronic acid: Similar structure but with an aminomethyl group instead of the propyloxypropylamino group.
[5-(Methoxymethyl)-2-thienyl]boronic acid: Contains a methoxymethyl group instead of the propyloxypropylamino group.
Uniqueness
(5-(((3-Propoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of the propyloxypropylamino group, which may impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C11H20BNO3S |
|---|---|
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
[5-[(3-propoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO3S/c1-2-7-16-8-3-6-13-9-10-4-5-11(17-10)12(14)15/h4-5,13-15H,2-3,6-9H2,1H3 |
Clave InChI |
ZEKXZHSOAUTCBY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCCCOCCC)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)






![3-[4-(p-Toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile](/img/structure/B8272452.png)
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)



![6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine hydrochloride](/img/structure/B8272478.png)

